4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326814-73-6
VCID: VC11705131
Molecular Formula: C17H19F2NO4
Molecular Weight: 339.33 g/mol
* For research use only. Not for human or veterinary use.
![4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326814-73-6](/images/structure/VC11705131.png)
Description |
4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure. This compound belongs to the class of oxaspiro compounds, which are known for their diverse applications in medicinal chemistry due to their structural versatility and potential biological activities. SynthesisThe synthesis of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic synthesis techniques. These methods often include reactions between appropriate benzoyl precursors and spirocyclic intermediates under controlled conditions. Protecting group strategies may be employed to ensure selectivity during the synthesis process. Biological Activities and ApplicationsWhile specific biological activities of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid are not detailed in the available literature, compounds with similar structures have shown potential in medicinal chemistry. For instance, related oxaspiro compounds have been investigated for their roles as inhibitors of enzymes involved in lipid metabolism, which could lead to applications in pain management and inflammation control. Research Findings and Future DirectionsGiven the lack of specific research findings on 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, future studies should focus on its synthesis optimization, biological activity screening, and potential applications in drug design. The structural features of this compound suggest it could serve as a valuable intermediate or lead compound in developing new therapeutic agents. |
---|---|
CAS No. | 1326814-73-6 |
Product Name | 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Molecular Formula | C17H19F2NO4 |
Molecular Weight | 339.33 g/mol |
IUPAC Name | 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Standard InChI | InChI=1S/C17H19F2NO4/c1-10-2-4-17(5-3-10)20(14(9-24-17)16(22)23)15(21)11-6-12(18)8-13(19)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,22,23) |
Standard InChIKey | XJGZBRLBHRGPEE-UHFFFAOYSA-N |
SMILES | CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F |
Canonical SMILES | CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F |
PubChem Compound | 75360321 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume